3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
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Overview
Description
3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core with a trifluoromethyl group at the 3-position and a carboxylic acid group at the 6-position
Mechanism of Action
Target of Action
Similar pyrazolo[1,5-a]pyrimidine derivatives have been reported to target transient receptor potential canonical 6 (trpc6) channels , which are non-selective cation channels involved in various physiological processes, including cancer progression .
Mode of Action
It’s known that pyrazolo[1,5-a]pyrimidine derivatives can interact with their targets through various mechanisms, such as inhibiting enzymatic activity .
Biochemical Pathways
Given the potential target of trpc6 channels, it can be inferred that the compound may influence calcium signaling pathways, which play crucial roles in various cellular processes, including cell proliferation and apoptosis .
Result of Action
Similar pyrazolo[1,5-a]pyrimidine derivatives have shown significant inhibitory activity in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1H-pyrazole-4-carboxylic acid with trifluoroacetic anhydride to introduce the trifluoromethyl group, followed by cyclization with formamide under acidic conditions to form the pyrazolo[1,5-a]pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazolo[1,5-a]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Lacks the trifluoromethyl group, resulting in different electronic properties.
3-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
Uniqueness
3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is unique due to the presence of the trifluoromethyl group, which significantly alters its electronic properties and enhances its potential for various applications compared to its analogs .
Properties
IUPAC Name |
3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N3O2/c9-8(10,11)5-2-13-14-3-4(7(15)16)1-12-6(5)14/h1-3H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDCZMVDVXIEGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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